Product packaging for ethyl 4-acetamidobenzenesulfonate(Cat. No.:CAS No. 6034-55-5)

ethyl 4-acetamidobenzenesulfonate

Cat. No.: B3178504
CAS No.: 6034-55-5
M. Wt: 243.28 g/mol
InChI Key: AIBLOOGGNOYFSG-UHFFFAOYSA-N
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Description

Ethyl 4-acetamidobenzenesulfonate is a high-purity chemical reagent designed for research and development applications. As an ester derivative of 4-acetamidobenzenesulfonic acid, this compound serves as a valuable synthetic intermediate and building block in organic synthesis, particularly for the preparation of more complex sulfonamide-containing molecules . The structural motif of the 4-acetamidobenzenesulfonyl group is recognized in medicinal chemistry as a key precursor in the synthesis of sulfonamide derivatives, which are a class of compounds extensively investigated for their diverse biological activities . Research into similar acetamidobenzenesulfonyl compounds has demonstrated their potential in generating molecules with significant antioxidant and antimicrobial properties, making this class of compounds a valuable scaffold in pharmaceutical research . In a laboratory setting, this compound can function as a versatile starting material. Its ester group can be manipulated under standard conditions, such as hydrolysis to the free sulfonic acid or transesterification, while the acetamido group can be deprotected to reveal a primary amine, enabling further functionalization . This compound is related to other benzenesulfonate esters, like mthis compound, which are utilized in chemical synthesis . This compound is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4S B3178504 ethyl 4-acetamidobenzenesulfonate CAS No. 6034-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-acetamidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-16(13,14)10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBLOOGGNOYFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6034-55-5
Record name Ethyl N-acetylsulfanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006034555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL N-ACETYLSULFANILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV52P83NKZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Spectroscopic Characterization and Structural Analysis

X-ray Diffraction Studies

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. rigaku.com The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rigaku.com This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. rigaku.com

ParameterValue for Ethyl 4-(dimethylamino)benzoate (B8555087) nih.gov
Chemical FormulaC11H15NO2
Molecular Weight (Mr)193.24
Crystal SystemMonoclinic
Space GroupNot Specified
a (Å)12.6949 (8)
b (Å)6.6596 (4)
c (Å)12.8529 (9)
β (°)98.672 (11)
Volume (V) (Å3)1074.20 (12)
Z4
RadiationMo Kα
Temperature (K)293

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, play a crucial role in the stability and physical properties of the crystalline solid. mdpi.com Analysis of the crystal structure of related compounds reveals the importance of hydrogen bonds and other weak interactions in defining the supramolecular architecture. nih.gov

For instance, in the crystal structure of ethyl (3E)-5-(4-fluorophenyl)-3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H- nih.govrsc.orgthiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate, N—H⋯N, O—H⋯O, O—H⋯F, C—H⋯O, C—H⋯F, and C—H⋯N hydrogen bonds are instrumental in forming a three-dimensional network. nih.gov A Hirshfeld surface analysis of this molecule indicated that H⋯H (42.6%), O⋯H/H⋯O (16.8%), and C⋯H/H⋯C (15.5%) contacts are the most significant contributors to the crystal packing. nih.gov Similarly, studies on ethyl acetate (B1210297) solutions have highlighted the presence of weak C=O∙∙∙H and C-H∙∙∙O hydrogen bonds. nih.gov

For ethyl 4-acetamidobenzenesulfonate, one would anticipate the presence of N-H···O and C-H···O hydrogen bonds involving the amide and sulfonate groups, which would significantly influence its crystal packing.

Conformational Flexibility in the Crystalline State

Molecules can exhibit conformational flexibility, meaning they can adopt different spatial arrangements of their atoms. In the crystalline state, a molecule may be "locked" into a specific conformation due to the constraints of the crystal lattice and intermolecular interactions. However, in some cases, a degree of conformational freedom can still be observed.

The study of 4,4'-dimethoxybiphenyl has shown that even in a crystalline solid, intramolecular motions such as methyl-group rotation and methoxy-group libration can occur. nih.gov The barriers for these motions can be influenced by intermolecular interactions within the crystal, sometimes being lower than in the isolated molecule. nih.gov For this compound, the ethyl group and the acetamido group could potentially exhibit conformational flexibility, which would be revealed through a detailed analysis of its single crystal X-ray diffraction data.

Molecular Spectroscopy Techniques

Molecular spectroscopy provides a wealth of information about the structure and bonding within a molecule by studying the interaction of the molecule with electromagnetic radiation. Techniques such as FT-IR and NMR spectroscopy are indispensable tools for the characterization of organic compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹), which are characteristic of particular functional groups.

While a specific FT-IR spectrum for this compound was not found, the expected characteristic absorption bands can be inferred from the spectra of related compounds and general spectroscopic principles. For example, the FT-IR spectrum of ethyl cellulose (B213188) shows characteristic bands for C-O-C stretching around 1052-1070 cm⁻¹ and C-H stretching at approximately 2876-2980 cm⁻¹. researchgate.net The analysis of ethyl alcohol-based hand sanitizers also highlights the presence of a primary alcohol C-O stretch. chemrxiv.org

For this compound, the following table outlines the expected major FT-IR absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amide)~3300Stretching
C-H (Aromatic)~3100-3000Stretching
C-H (Aliphatic)~2980-2850Stretching
C=O (Amide I)~1670Stretching
N-H (Amide II)~1550Bending
S=O (Sulfonate)~1350 and ~1175Asymmetric and Symmetric Stretching
C-O (Ester)~1250Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) in parts per million (ppm) indicates the electronic environment of the proton.

While a specific ¹H NMR spectrum for this compound is not available, data for a similar compound, ethyl 4-acetylbenzoate, can be used for illustrative purposes. chemicalbook.com

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
CH3 (Ethyl)~1.4Triplet3H
CH3 (Acetyl)~2.2Singlet3H
CH2 (Ethyl)~4.4Quartet2H
Aromatic Protons~7.7-8.1Multiplet4H
N-H (Amide)~8.0-9.0Singlet (broad)1H

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. youtube.comdocbrown.info The chemical shifts of the carbon atoms are also sensitive to their electronic environment.

Spectra for related compounds such as ethyl 4-aminobenzoate (B8803810) show characteristic chemical shifts for the ethyl and aromatic carbons. rsc.orgspectrabase.com Based on this and general principles, the expected ¹³C NMR chemical shifts for this compound are summarized below.

Carbon TypeExpected Chemical Shift (δ, ppm)
CH3 (Ethyl)~14
CH3 (Acetyl)~24
CH2 (Ethyl)~61
Aromatic Carbons~118-145
C=O (Amide)~169

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily dictated by the electronic structure of its substituted benzene (B151609) ring, which acts as a chromophore. The presence of the acetamido (-NHCOCH₃) and ethyl sulfonate (-SO₃CH₂CH₃) groups as auxochromes modifies the absorption characteristics of the benzene ring.

While specific experimental data for this compound is not widely published, the expected UV absorption can be inferred from structurally similar compounds, such as ethyl 4-aminobenzoate. These molecules typically exhibit strong absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.net For instance, ethyl 4-(dimethylamino)benzoate, another related aromatic ester, shows a distinct absorption maximum (λmax) at 310 nm in ethanol, which is characteristic of the substituted benzene chromophore. photochemcad.com The UV spectrum is crucial for confirming the presence of the aromatic core and can be used for quantitative analysis in solution. sielc.com

Table 1: Illustrative UV-Vis Absorption Data for a Structurally Related Aromatic Ester

Compound Solvent λmax (nm) Molar Absorptivity (ε) Transition Type Reference
Ethyl 4-(dimethylamino)benzoate Ethanol 310 23,200 π → π* photochemcad.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's molecular formula by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, HRMS can distinguish its elemental composition from other potential isobaric (same nominal mass) impurities.

The molecular formula of this compound is C₁₀H₁₃NO₄S. drugfuture.com Using the exact masses of the most abundant isotopes, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned structure. Analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion, often observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The conversion of aromatic hydrocarbons into their sulfonate derivatives has been shown to be an effective strategy for sensitive analysis by negative-ion ESI-MS. researchgate.net

Table 2: Calculated High-Resolution Mass Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₃NO₄S
Theoretical Monoisotopic Mass 243.05653 Da
Calculated [M+H]⁺ (Positive Ion Mode) 244.06381 Da
Calculated [M+Na]⁺ (Positive Ion Mode) 266.04575 Da
Calculated [M-H]⁻ (Negative Ion Mode) 242.04928 Da

Advanced Chromatographic-Spectroscopic Coupling (e.g., LC-MS, UPLC)

The coupling of liquid chromatography (LC) with mass spectrometry (MS) provides a powerful two-dimensional analytical approach, separating complex mixtures in the time domain before component identification by mass. Ultra-Performance Liquid Chromatography (UPLC), a modern advancement over traditional HPLC, utilizes smaller particle-size columns to achieve faster separations with higher resolution and sensitivity. eurl-pesticides.eu

An LC-MS/MS method for the analysis of this compound would typically involve:

Separation : A reversed-phase UPLC or HPLC column (e.g., C18) is used to separate the target analyte from starting materials, byproducts, or matrix components. nih.gov The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like ammonium (B1175870) acetate to improve peak shape and ionization efficiency. chromatographyonline.com

Ionization : The column effluent is directed into an ESI source, where the analyte is converted into gas-phase ions. Aromatic sulfonates are readily analyzed in negative ion mode (ESI-), which offers high sensitivity. nih.govacs.org

Detection and Confirmation : The mass spectrometer first measures the mass of the parent ion (e.g., [M-H]⁻ at m/z 242.0). For unequivocal confirmation, tandem mass spectrometry (MS/MS) is employed. The parent ion is selected, fragmented, and the resulting daughter ions are detected. This fragmentation pattern provides a structural fingerprint of the molecule. Methods using Multiple Reaction Monitoring (MRM) can be developed for highly specific and sensitive quantification. nih.govchromatographyonline.com

This combined approach is essential for trace-level detection and quantification in complex samples and for providing definitive structural evidence. nih.govnih.gov

Table 3: Hypothetical UPLC-MS/MS Parameters for Analysis

Parameter Condition Rationale
Chromatography
System UPLC High resolution and speed. eurl-pesticides.eu
Column C18, 1.7 µm particle size Good retention for moderately polar aromatic compounds. nih.gov

Computational and Theoretical Investigations of Ethyl 4 Acetamidobenzenesulfonate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for investigating the properties of organic molecules. These methods allow for the detailed exploration of a molecule's ground state and its response to various stimuli.

Density Functional Theory (DFT) is a computational method that allows for the investigation of the electronic structure of many-body systems. It is widely used to predict the molecular geometry, vibrational frequencies, and electronic properties of compounds.

For instance, the geometry would be optimized to find the minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until those forces are negligible. The resulting optimized structure provides a static picture of the molecule in its most stable form. The table below presents a hypothetical set of optimized geometric parameters for ethyl 4-acetamidobenzenesulfonate based on typical values for related sulfonamides.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) S-O (sulfone)~1.43
S-N~1.63
S-C (aromatic)~1.77
C=O (amide)~1.23
N-C (amide)~1.36
Bond Angles (°) ** O-S-O~120
O-S-N~107
C-S-N~106
Dihedral Angles (°) **C-S-N-CDefines the torsion around the S-N bond

Note: These values are illustrative and based on general findings for sulfonamide structures from computational studies.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Each calculated frequency can be animated to visualize the corresponding atomic motions, such as stretching, bending, and torsional modes.

Theoretical vibrational analysis is crucial for assigning the bands observed in experimental spectra. For this compound, characteristic vibrational frequencies would be expected for the sulfonyl (SO₂), acetamido (CH₃CONH-), and ethyl (-OCH₂CH₃) groups. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and the approximations inherent in the theoretical model.

Below is a table of predicted vibrational frequencies and their assignments for key functional groups in this compound, based on studies of similar molecules.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Asymmetric SO₂ StretchSulfonyl~1350-1320
Symmetric SO₂ StretchSulfonyl~1170-1150
C=O StretchAmide~1680-1650
N-H StretchAmide~3300-3250
C-H Stretch (aromatic)Benzene (B151609) Ring~3100-3000
C-H Stretch (aliphatic)Ethyl Group~2980-2850

Note: These are expected ranges and the exact values would be determined by specific DFT calculations.

DFT calculations also provide a detailed picture of the electronic structure, including the distribution of electron density and the resulting atomic charges. This analysis helps in understanding the molecule's polarity and identifying reactive sites. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom.

In this compound, the oxygen and nitrogen atoms are expected to carry significant negative charges due to their high electronegativity, while the sulfur atom and the carbonyl carbon would be electropositive. This charge distribution is critical in determining how the molecule interacts with other molecules and its environment. The aromatic ring and the ethyl group will also have a specific pattern of charge distribution influencing their reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov These orbitals are key to understanding a molecule's reactivity and electronic properties. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more likely to be reactive. nih.gov

For this compound, the HOMO is likely to be localized on the acetamido-substituted benzene ring, which is electron-rich. The LUMO, on the other hand, would likely be distributed over the sulfonate group and the aromatic ring. The interaction between these orbitals governs the intramolecular charge transfer characteristics of the molecule. These theoretical insights are fundamental for predicting how the molecule will behave in chemical reactions and biological systems.

Frontier Molecular Orbital (FMO) Analysis

HOMO-LUMO Energy Gap Determination and Implications for Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability and reactivity. physchemres.orgedu.krd

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and less stable. physchemres.orgresearchgate.net This energy gap can be calculated using computational methods like DFT, often with functionals such as B3LYP. physchemres.orgnih.gov For this compound, the analysis of its frontier orbitals would reveal the distribution of electron density and predict its behavior as an electron donor or acceptor.

The precise calculated values for the HOMO, LUMO, and energy gap of this compound are not available in the searched literature. However, a representative data table for such an analysis is shown below.

ParameterEnergy (eV)
EHOMOValue not available
ELUMOValue not available
Energy Gap (ΔE)Value not available

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concepts. nih.gov This analysis is invaluable for quantifying electron delocalization, hyperconjugative interactions, and understanding molecular stability.

Hyperconjugation refers to the stabilizing interaction that results from the overlap of a filled (donor) orbital with an adjacent empty (acceptor) orbital. NBO analysis quantifies the energy of these interactions, known as the second-order perturbation energy (E(2)). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

NBO analysis also reveals the extent of charge delocalization by examining the interactions between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. researchgate.net The stabilization energies associated with these donor-acceptor interactions indicate the flow of electron density from electron-rich regions to electron-poor regions within the molecule. In this compound, significant delocalization would be expected involving the π-system of the benzene ring and the electron-withdrawing sulfonate and acetamido groups.

A table summarizing key donor-acceptor interactions as determined by NBO analysis would typically be presented as follows. Specific data for the title compound is not available in the searched literature.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
e.g., LP(O)e.g., σ(C-S)Value not available
e.g., π(C-C)e.g., π(C-C)Value not available

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. chemrxiv.orgresearchgate.net It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). The MEP is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. chemrxiv.org

The MEP map uses a color scale to denote different potential values. Typically, red and yellow colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack (nucleophilic sites). Blue colors represent regions of positive potential, which are prone to nucleophilic attack (electrophilic sites). Green areas signify neutral potential. researchgate.net

For this compound, the MEP map would likely show strong negative potentials around the oxygen atoms of the sulfonate group and the carbonyl group of the acetamido moiety, identifying these as the primary nucleophilic centers. Positive potentials would be expected around the hydrogen atoms, particularly the amide N-H, making them potential electrophilic sites.

Global Reactivity Descriptors

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." physchemres.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an optimal number of electrons from its environment.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net While specific values for this compound are not present in the searched literature, the table below illustrates how they are typically reported.

Global Reactivity DescriptorValue (eV)
Electronegativity (χ)Value not available
Chemical Hardness (η)Value not available
Chemical Softness (S)Value not available
Electrophilicity Index (ω)Value not available

Chemical Hardness and Softness Analysis

Chemical hardness (η) and its inverse, chemical softness (S), are fundamental concepts in density functional theory (DFT) that describe the resistance of a molecule to change its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered hard, implying high stability and low reactivity. Conversely, a soft molecule has a small HOMO-LUMO gap, indicating it is more polarizable and reactive.

For this compound, these parameters can be calculated using the energies of the frontier molecular orbitals. The relationships are given by:

Hardness (η) ≈ (E_LUMO - E_HOMO) / 2

Softness (S) = 1 / η

While specific DFT calculations for this compound are not available in the cited literature, studies on other sulfonamide derivatives have shown that the nature and position of substituent groups significantly influence the HOMO-LUMO gap and thus the hardness and softness. mdpi.comresearchgate.net For instance, the introduction of electron-withdrawing or -donating groups can modulate the electronic structure and, consequently, the reactivity.

Table 1: Hypothetical Chemical Hardness and Softness for this compound

ParameterSymbolValue (eV) - Illustrative
HOMO EnergyE_HOMO-8.5
LUMO EnergyE_LUMO-1.5
Energy GapΔE7.0
Chemical Hardnessη3.5
Chemical SoftnessS0.286

Note: The values in this table are illustrative and represent typical ranges for organic molecules. Actual values would require specific DFT calculations.

Electrophilicity Index

The electrophilicity index (ω) is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. It quantifies the electrophilic nature of a molecule and is calculated using the electronic chemical potential (μ) and chemical hardness (η).

Chemical Potential (μ) ≈ (E_HOMO + E_LUMO) / 2

Electrophilicity Index (ω) = μ² / (2η)

A high electrophilicity index indicates a greater capacity of the molecule to act as an electrophile. Computational studies on various organic molecules have demonstrated the utility of this index in predicting reactivity in polar reactions. researchgate.net For this compound, the electrophilicity index would provide insight into its potential interactions with nucleophilic species.

Table 2: Hypothetical Electrophilicity Index for this compound

ParameterSymbolValue (eV) - Illustrative
Chemical Potentialμ-5.0
Chemical Hardnessη3.5
Electrophilicity Indexω3.57

Note: The values in this table are for illustrative purposes and would need to be determined through specific quantum chemical calculations.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. bohrium.com The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of organic compounds.

Computational Assessment of Linear Polarizability

Linear polarizability (α) describes the linear response of the molecular electron cloud to an external electric field, leading to an induced dipole moment. It is a tensor quantity, but often the average polarizability is considered. Computational studies on sulfonamide derivatives have shown that the polarizability can be accurately calculated using methods like B3LYP with an appropriate basis set. researchgate.net The magnitude of polarizability is related to the volume and shape of the molecule and the mobility of its electrons.

Theoretical Estimation of Second-Order Hyperpolarizability

The first hyperpolarizability (β), also known as the second-order hyperpolarizability, is a measure of the nonlinear response of a molecule to an external electric field and is responsible for second-harmonic generation (SHG). Molecules with large β values are promising candidates for NLO applications. The calculation of β is computationally demanding but can be achieved using DFT methods. Studies on related sulfonamide compounds indicate that the presence of donor-acceptor groups connected by a π-conjugated system can significantly enhance the first hyperpolarizability. mdpi.combohrium.com

In this compound, the acetamido group acts as an electron donor and the sulfonate group as an electron acceptor, connected by the benzene ring, which could give rise to NLO properties.

Table 3: Hypothetical NLO Properties for this compound

PropertySymbolValue - Illustrative
Average Polarizability⟨α⟩25 x 10⁻²⁴ esu
First Hyperpolarizabilityβ_tot15 x 10⁻³⁰ esu

Note: These values are hypothetical and serve to illustrate the parameters of interest. Accurate values require specific computational investigation.

Intermolecular Interactions and Supramolecular Architectures

Nature of Non-Covalent Interactions within Molecular Assemblies

A detailed understanding of the specific non-covalent interactions within the molecular assemblies of ethyl 4-acetamidobenzenesulfonate is contingent on future crystallographic studies. Such studies would elucidate the roles of various forces in stabilizing the crystal lattice.

Hydrogen bonds are among the strongest intermolecular forces and are expected to play a significant role in the crystal structure of this compound. The molecule possesses both hydrogen bond donors (the N-H group of the acetamido moiety) and multiple hydrogen bond acceptors (the oxygen atoms of the sulfonate, carbonyl, and ester groups). The elucidation of the specific hydrogen bonding network, including the formation of chains, sheets, or more complex three-dimensional arrays, awaits experimental structure determination.

The presence of a benzene (B151609) ring in this compound suggests the possibility of π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, can influence the packing of molecules in the crystal. The geometry of such interactions (e.g., face-to-face or offset) is a critical detail that can only be revealed through X-ray diffraction analysis.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The generation of Hirshfeld surfaces and their associated 2D fingerprint plots for this compound is not possible without the foundational crystallographic data.

Self-Assembly and Supramolecular Recognition Phenomena

The principles of self-assembly and molecular recognition are central to the formation of ordered supramolecular architectures. While the potential for this compound to participate in such phenomena can be inferred from its functional groups, concrete evidence and detailed understanding are lacking.

The ability of this compound to act as a host or guest in supramolecular systems is an area ripe for exploration. The presence of both hydrogen bonding sites and an aromatic ring could allow for specific recognition and binding events. However, no studies detailing the inclusion of this compound in host-guest complexes have been reported in the available scientific literature.

Anion and Cation Recognition by Sulfonamide Scaffolds

The sulfonamide functional group, a key feature of this compound, plays a significant role in the field of molecular recognition, particularly in the binding of anions and, to a lesser extent, cations. The distinct electronic and structural characteristics of the sulfonamide moiety allow it to act as a versatile scaffold for the design of synthetic receptors.

Anion Recognition:

Sulfonamide groups are effective hydrogen bond donors, a property crucial for anion recognition. nih.govnih.govrsc.org The hydrogen atom attached to the nitrogen of the sulfonamide is acidic and can form strong hydrogen bonds with anionic guest species. rsc.org This interaction is fundamental to the formation of stable host-guest complexes. Research on various sulfonamide-based receptors has demonstrated their ability to bind a range of anions, including halides (Cl⁻, Br⁻, I⁻) and oxoanions (NO₃⁻). nih.gov

The binding affinity and selectivity of sulfonamide scaffolds for different anions are influenced by several factors, including the geometric arrangement of the sulfonamide groups within the receptor molecule and the nature of the solvent. Acyclic sulfonamide receptors, for instance, have been shown to be effective and selective anion-binding agents. nih.gov The stability of the resulting anion-receptor complexes often follows trends related to the basicity and charge density of the anion. For example, studies on similar sulfonamides have shown a general stability trend where the binding affinity is greater for more hydrophilic anions. nih.gov In some cases, the interaction with a basic anion can be strong enough to cause deprotonation of the sulfonamide N-H group. nih.govrsc.orgacs.org

The recognition process can be monitored by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which can confirm the formation of 1:1 anion/receptor complexes. nih.gov

Cation Recognition:

The ability of the sulfonamide group to interact with both anions and cations, albeit through different atoms and mechanisms, underscores its versatility as a building block in supramolecular chemistry. This dual recognition capability allows for the design of complex receptors for ion-pair recognition or for sensing applications where the binding of one type of ion modulates the binding of another.

Crystal Engineering Principles Applied to Sulfonate Derivatives

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net When applied to sulfonate derivatives, such as this compound, the principles of crystal engineering focus on controlling the assembly of molecules in the solid state to influence properties like stability, solubility, and morphology. The key to this control lies in the predictable and reliable formation of supramolecular synthons, which are robust intermolecular interactions that guide the crystal packing.

For sulfonate derivatives, several types of intermolecular interactions are pivotal in dictating the supramolecular architecture:

Hydrogen Bonding: Hydrogen bonds are among the most important interactions in the crystal engineering of sulfonates. The oxygen atoms of the sulfonate group are excellent hydrogen bond acceptors, readily interacting with various hydrogen bond donors. In the case of this compound, the N-H group of the acetamido moiety can act as a hydrogen bond donor, potentially forming N-H···O=S hydrogen bonds, which are a common and robust interaction in sulfonamide crystal structures. nih.govresearchgate.net These interactions can lead to the formation of well-defined patterns, such as chains or sheets. nih.gov

Other Weak Interactions: Weaker interactions, such as C-H···O and C-H···π interactions, also play a crucial role in fine-tuning the crystal packing. While individually less energetic than classical hydrogen bonds, the cumulative effect of these numerous weak interactions can be substantial in determining the final crystal structure.

By understanding and utilizing these intermolecular interactions, crystal engineers can aim to produce different crystalline forms (polymorphs) of a sulfonate derivative with distinct physical properties. The deliberate introduction or modification of functional groups can promote specific interactions and guide the self-assembly process towards a desired supramolecular architecture. For example, the incorporation of additional hydrogen bond donors or acceptors can lead to new and predictable hydrogen-bonding networks.

The table below summarizes the key intermolecular interactions that are expected to govern the crystal packing of this compound, based on the principles of crystal engineering applied to related sulfonate and sulfonamide structures.

Interaction TypeDonorAcceptorTypical Geometry
Hydrogen BondN-H (Acetamido)O=S (Sulfonate)Linear or near-linear
Hydrogen BondC-H (Aromatic/Ethyl)O=S (Sulfonate)Variable
π-π StackingBenzene RingBenzene RingParallel displaced or T-shaped
van der WaalsAll atomsAll atomsNon-directional

The interplay of these interactions ultimately determines the three-dimensional arrangement of molecules in the crystal, and a thorough understanding of these principles is essential for the rational design of new sulfonate-based materials with tailored properties.

Reaction Mechanism Studies of Ethyl 4 Acetamidobenzenesulfonate Synthesis and Reactions

Elucidation of Mechanistic Pathways for Derivatization Reactions

The derivatization of ethyl 4-acetamidobenzenesulfonate primarily involves reactions at the sulfonamide nitrogen, although modifications of the acetamido group are also conceivable. The most common derivatization is the N-sulfonylation of various amines using a precursor like 4-acetamidobenzenesulfonyl chloride, which would be esterified to form the ethyl ester.

The general mechanism for the N-sulfonylation reaction proceeds through a nucleophilic substitution at the sulfur atom of the sulfonyl group. In a typical reaction, a primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is generally carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. nih.gov

The reaction can be described by the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the 4-acetamidobenzenesulfonyl precursor. This leads to the formation of a pentacoordinate intermediate.

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the intermediate, regenerating the tetrahedral geometry around the sulfur atom.

Deprotonation: The base present in the reaction mixture removes a proton from the nitrogen atom, yielding the final N-substituted sulfonamide and the corresponding salt of the base.

A study on the synthesis of a series of sixteen acetamidosulfonamide derivatives (1-16) was conducted by reacting 4-acetamidobenzenesulfonyl chloride with various amines in the presence of sodium carbonate in dichloromethane. nih.gov The yields of these reactions ranged from 66% to 86%, indicating the efficiency of this pathway. nih.gov

Table 1: Synthesis of N-Substituted 4-Acetamidobenzenesulfonamide Derivatives

CompoundAmine ReactantYield (%)
1 Benzylamine85
2 2-Pyridylmethanamine75
3 3-Pyridylmethanamine70
4 4-Pyridylmethanamine72
5 N-Methylpiperazine68
6 Morpholine80
7 Piperazine66
8 N-(2-Aminoethyl)morpholine78
15 2-(Pyridin-2-yl)ethanamine78

This table is based on data from the synthesis of N-substituted 4-acetamidobenzenesulfonamides, which are structurally related to this compound and follow a similar reaction mechanism. nih.govresearchgate.net

Investigation of Catalytic Effects on Reaction Mechanisms

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of chemical reactions. In the context of sulfonamide synthesis, including that of this compound, both acid and base catalysis are commonly employed.

Base Catalysis: As mentioned in the previous section, bases are crucial in the N-sulfonylation reaction. The base not only neutralizes the HCl produced but can also increase the nucleophilicity of the amine reactant by deprotonating it, although this is less common for simple amines. For less reactive amines or in specific applications, a stronger, non-nucleophilic base might be used to facilitate the reaction.

Lewis Acid Catalysis: In some instances, Lewis acids can be used to activate the sulfonylating agent. For example, a Lewis acid could coordinate to the oxygen atoms of the sulfonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack. While not extensively documented for this compound specifically, the use of catalysts like ZnCl2 and ZrO2 has been reported in the synthesis of N-substituted quinoline (B57606) derivatives, which involves the reaction of amines and carbonyl compounds, highlighting the potential for Lewis acid catalysis in related transformations. clockss.org

Solid-Phase Catalysis: The use of solid-supported catalysts is a growing area in green chemistry, offering advantages such as ease of separation and catalyst recycling. For esterification reactions, which would be relevant for producing the ethyl ester of 4-acetamidobenzenesulfonic acid, solid super acid catalysts like SO4²⁻/Al2O3 have been employed. Current time information in Bangalore, IN. Such catalysts could potentially be adapted for the synthesis of this compound, promoting the esterification of the corresponding sulfonic acid with ethanol. The mechanism would involve the protonation of the sulfonic acid by the solid acid catalyst, activating it towards nucleophilic attack by ethanol.

Theoretical Modeling of Reaction Intermediates and Transition States

Computational chemistry provides invaluable insights into reaction mechanisms by allowing for the study of transient species like intermediates and transition states that are often difficult to observe experimentally. For sulfonamide reactions, density functional theory (DFT) is a commonly used method to model electronic structure and reactivity. hmdb.ca

Modeling of the N-Sulfonylation Reaction: Theoretical studies on the N-sulfonylation of amines by sulfonyl chlorides can elucidate the energetics of the reaction pathway. The geometry of the reactants, the pentacoordinate intermediate, the transition states, and the products can be optimized, and their relative energies can be calculated. These calculations can confirm the stepwise nature of the mechanism involving nucleophilic attack followed by leaving group departure.

For instance, computational investigations into the formation of sulfonamides have helped to understand the preference for certain reaction pathways over others. In related systems, computational studies have revealed that N-arylation is often both kinetically and thermodynamically favorable over S-arylation, with the deprotonation of the sulfonamide nitrogen occurring before reductive elimination in metal-catalyzed reactions.

Frontier Molecular Orbital (FMO) Analysis: FMO analysis is a useful tool to predict the reactivity of molecules. hmdb.ca In the context of the synthesis of this compound, the Highest Occupied Molecular Orbital (HOMO) of the amine nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the 4-acetamidobenzenesulfonyl precursor would be of primary interest. The energy gap between the HOMO and LUMO can provide a qualitative measure of the reaction's feasibility. A smaller energy gap generally corresponds to a more facile reaction.

Table 2: Calculated Properties of a Representative Sulfonamide

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment4.5 D

This table presents representative theoretical data for a sulfonamide compound, illustrating the types of parameters obtained from computational studies. The specific values for this compound would require dedicated calculations.

Theoretical modeling can also be used to study the effect of substituents on the benzene (B151609) ring and the amine on the reaction rate and mechanism. Electron-withdrawing groups on the sulfonyl chloride would be expected to lower the LUMO energy, making it more electrophilic and increasing the reaction rate. Conversely, electron-donating groups on the amine would raise the HOMO energy, increasing its nucleophilicity and also accelerating the reaction.

Environmental Aspects and Degradation Studies

Abiotic Transformation Processes

Abiotic transformation involves the degradation of a chemical substance by non-biological processes. Key among these are photolysis, driven by light energy, and hydrolysis, the reaction with water.

Photolysis Studies and Degradation Pathways

No studies specifically investigating the photolysis of ethyl 4-acetamidobenzenesulfonate were found. Such studies would typically involve exposing aqueous solutions of the compound to simulated or natural sunlight to determine its photodegradation rate and identify the resulting transformation products. This information is vital for assessing its persistence in sunlit surface waters.

Hydrolytic Stability Investigations

Similarly, there is a lack of published research on the hydrolytic stability of this compound. Hydrolysis studies are fundamental to understanding a compound's persistence in aquatic environments and can be influenced by factors such as pH and temperature. While research exists for isomers such as ethyl 2-(aminosulfonyl)benzoate, these findings cannot be directly extrapolated to this compound due to differences in chemical structure that can significantly affect reactivity.

Adsorption Behavior and Environmental Fate

The adsorption of a chemical to soil and sediment is a critical process that influences its mobility, bioavailability, and potential for leaching into groundwater. No data on the soil adsorption coefficient (Koc) or other relevant adsorption parameters for this compound could be located. Without this information, it is not possible to predict its partitioning behavior in the environment.

Q & A

Q. What protocols ensure reproducibility in multi-step synthetic pathways involving this compound?

  • Methodology : Document all parameters (reagent equivalents, stirring rates, drying times) using electronic lab notebooks. Validate each intermediate via LC-MS and share raw data in public repositories (e.g., Zenodo). Implement QC checks via inter-laboratory comparisons .

Tables for Key Data

Parameter Optimal Conditions Analytical Method Reference
Synthesis Yield58% (Method B, 5 days)Flash chromatography
1^1H NMR (CDCl₃)δ 2.21 (CH₃), 7.2–8.2 (Ar)400 MHz spectrometer
Hydrolysis Rate (pH 7.4)kobsk_{obs} = 0.024 h⁻¹UV-Vis at 270 nm
Docking Score (Carbonic Anhydrase)ΔG = -9.8 kcal/molAutoDock Vina

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.